4'-Methylacetanilide
Overview
Description
4’-Methylacetanilide, also known as N-p-Tolylacetamide, Acetic acid p-toluidide, or 4-Acetamidotoluene, is a chemical compound with the formula CH₃CONHC₆H₄-4- (CH₃) and a molar mass of 149.19 g/mol . It is used in organic synthesis .
Synthesis Analysis
4’-Methylacetanilide has been used in the synthesis of stable crystalline phosphorus ylides .Molecular Structure Analysis
The molecular structure of 4’-Methylacetanilide includes a total of 22 bonds. There are 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide .Chemical Reactions Analysis
While specific chemical reactions involving 4’-Methylacetanilide are not detailed in the search results, it is used in the synthesis of stable crystalline phosphorus ylides .Physical and Chemical Properties Analysis
4’-Methylacetanilide is a solid with a boiling point of 307 °C and a melting point of 149-151 °C . Its solubility is 1.2 g/l .Scientific Research Applications
Analgesic Activities and Toxicity : Comparative studies on the toxicity and analgesic activity of 4'-Methylacetanilide and its analogs found that its disposition is similar to acetaminophen, except it is not oxidized to a toxic metabolite (Harvison, Forte, & Nelson, 1986).
Effect in Electrophilic Aromatic Bromination : Research on the effect of cyclodextrins on electrophilic aromatic bromination in aqueous solutions found that this compound, among other compounds, showed a change in product ratios due to molecular interactions with cyclodextrins (Dumanski, Easton, Lincoln, & Simpson, 2003).
Microsomal Hydroxylases Induction : A study on the effect of induction of microsomal hydroxylases with phenobarbital or polycyclic aromatic hydrocarbons on the migration of deuterium during aryl hydroxylation found specific interactions for acetanilide, including its 4'-methyl derivative (Daly, Jerina, Farnsworth, & Guroff, 1969).
Green Chemistry Synthesis and NMR Spectroscopy : An educational experiment utilized this compound in a green chemistry synthesis, demonstrating the use of advanced NMR spectroscopy methods for structural assignments (Hopson, Lee, & Hess, 2018).
Growth Morphology in Crystal Formations : The growth of acetaminophen single crystals in the presence of this compound as an additive showed significant morphological changes, indicating specific interactions between the host and additive molecules (Li, Wen, Park, & Morris, 2002).
H/D Isotopic Recognition in Hydrogen-Bonded Crystals : Infrared spectroscopic studies of this compound and its deuterium derivatives provided insights into H/D isotopic effects and molecular interactions in crystal lattices (Flakus, Śmiszek-Lindert, Hachuła, & Michta, 2012).
Safety and Hazards
4’-Methylacetanilide is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
N-(4-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICAMJWHIUMFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Record name | N-ACETYL-P-TOLUIDINE | |
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DSSTOX Substance ID |
DTXSID6024414 | |
Record name | N-Acetyl-p-toluidine | |
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Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-acetyl-p-toluidine appears as colorless needles. (NTP, 1992) | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Boiling Point |
585 °F at 760 mmHg (sublimes) (NTP, 1992) | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Flash Point |
335 °F (NTP, 1992) | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Density |
1.212 at 59 °F (NTP, 1992) - Denser than water; will sink | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Vapor Density |
5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | N-ACETYL-P-TOLUIDINE | |
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CAS No. |
103-89-9 | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Record name | p-Acetotoluidide | |
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Record name | P-Acetotoluide | |
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Record name | p-Acetotoluidide | |
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Record name | Acetamide, N-(4-methylphenyl)- | |
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Record name | N-Acetyl-p-toluidine | |
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Record name | 4'-methylacetanilide | |
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Record name | P-ACETOTOLUIDE | |
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Melting Point |
307 °F (NTP, 1992) | |
Record name | N-ACETYL-P-TOLUIDINE | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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